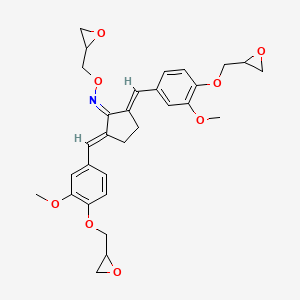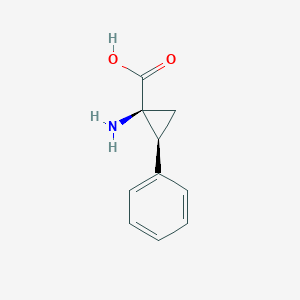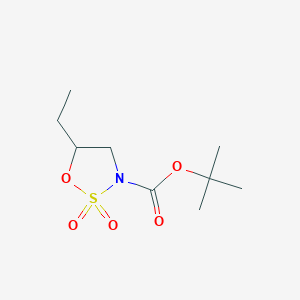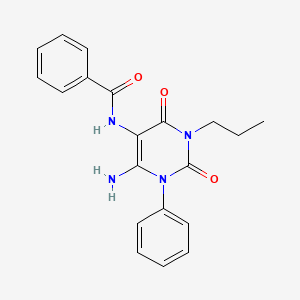![molecular formula C10H6ClN3S B12943492 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine CAS No. 881688-71-7](/img/structure/B12943492.png)
7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine is a heterocyclic compound that combines the structural features of imidazole, thieno, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with imidazole under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nucleophilic substitution with amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-imidazol-2-yl)quinoline: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridines: A class of compounds with a fused imidazole and pyridine ring, known for their diverse pharmacological properties
Uniqueness
7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine is unique due to its specific combination of imidazole, thieno, and pyridine rings, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
881688-71-7 |
|---|---|
Molecular Formula |
C10H6ClN3S |
Molecular Weight |
235.69 g/mol |
IUPAC Name |
7-chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C10H6ClN3S/c11-6-1-2-12-7-5-8(15-9(6)7)10-13-3-4-14-10/h1-5H,(H,13,14) |
InChI Key |
GGMQICASCGPCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




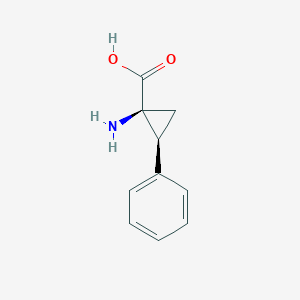
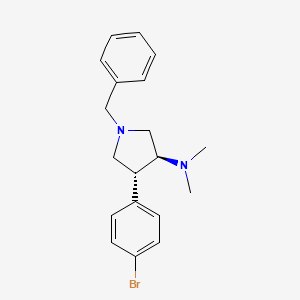
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
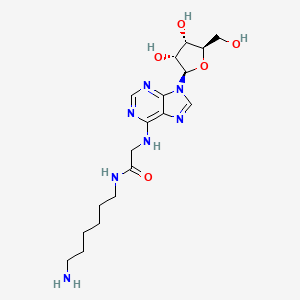
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
